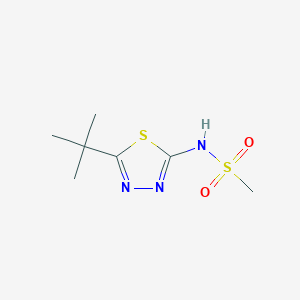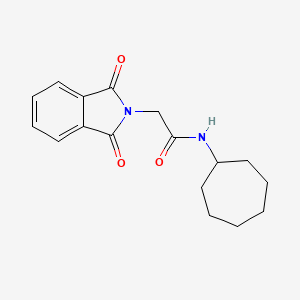
N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a chemical compound with the molecular formula C17H20N2O3. It is known for its unique structure, which includes a cycloheptyl group and an isoindoline-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cycloheptylamine with phthalic anhydride, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms .
Scientific Research Applications
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical properties and biological activities.
N-CYCLOPENTYL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE: Similar structure with a cyclopentyl group, leading to different steric and electronic effects.
Uniqueness
N-CYCLOHEPTYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its cycloheptyl group, which provides distinct steric hindrance and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence its reactivity, stability, and potential biological activities .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-12-7-3-1-2-4-8-12)11-19-16(21)13-9-5-6-10-14(13)17(19)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,20) |
InChI Key |
BZZJXLCKMHCDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174389.png)
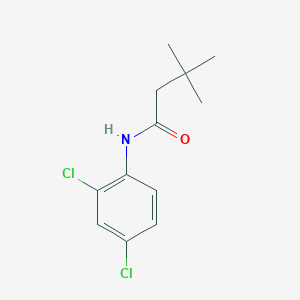
![1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine](/img/structure/B11174398.png)
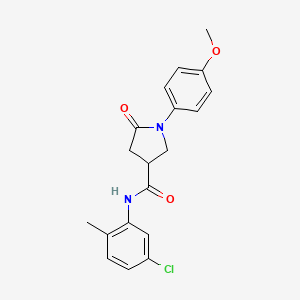
![2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174416.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11174423.png)
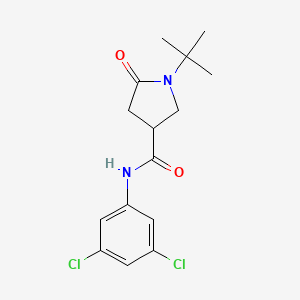
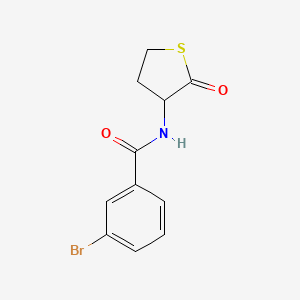
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174447.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174448.png)
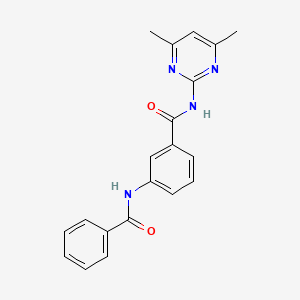
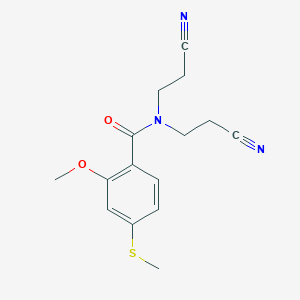
![3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B11174459.png)
